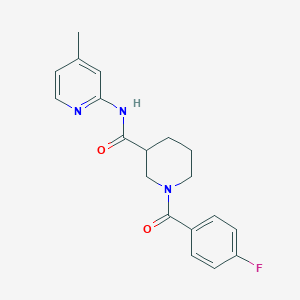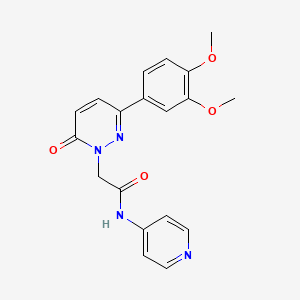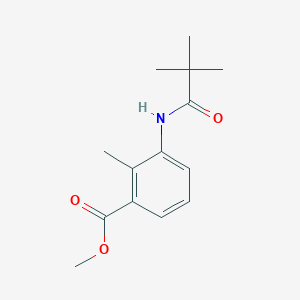![molecular formula C17H23N3O3 B4521896 2-[2-(allyloxy)benzoyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B4521896.png)
2-[2-(allyloxy)benzoyl]-N-cyclohexylhydrazinecarboxamide
Overview
Description
2-[2-(allyloxy)benzoyl]-N-cyclohexylhydrazinecarboxamide is an organic compound that features a benzoyl group substituted with an allyloxy group and a hydrazinecarboxamide moiety
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: It can be used in the synthesis of novel polymers and materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(allyloxy)benzoyl]-N-cyclohexylhydrazinecarboxamide typically involves the following steps:
Preparation of 2-(allyloxy)benzoic acid: This can be achieved by reacting 2-hydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-(allyloxy)benzoyl chloride: The 2-(allyloxy)benzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Reaction with N-cyclohexylhydrazinecarboxamide: The 2-(allyloxy)benzoyl chloride is reacted with N-cyclohexylhydrazinecarboxamide in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(allyloxy)benzoyl]-N-cyclohexylhydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The allyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Mechanism of Action
The mechanism of action of 2-[2-(allyloxy)benzoyl]-N-cyclohexylhydrazinecarboxamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydrazinecarboxamide moiety could play a role in binding to these targets, while the allyloxy and benzoyl groups could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-[2-(allyloxy)benzoyl]-N-phenylhydrazinecarboxamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-[2-(benzyloxy)benzoyl]-N-cyclohexylhydrazinecarboxamide: Similar structure but with a benzyloxy group instead of an allyloxy group.
Uniqueness
2-[2-(allyloxy)benzoyl]-N-cyclohexylhydrazinecarboxamide is unique due to the presence of both an allyloxy group and a cyclohexylhydrazinecarboxamide moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-cyclohexyl-3-[(2-prop-2-enoxybenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-2-12-23-15-11-7-6-10-14(15)16(21)19-20-17(22)18-13-8-4-3-5-9-13/h2,6-7,10-11,13H,1,3-5,8-9,12H2,(H,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNYHKBPZSEARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C(=O)NNC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-5-yl)methanone](/img/structure/B4521831.png)
![1-Benzyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B4521842.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4521846.png)

![1-[(4-FLUOROPHENYL)METHANESULFONYL]-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE](/img/structure/B4521859.png)

![N-[1-(2-methylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4521878.png)

![2-[(cyclopentylacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B4521887.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B4521894.png)
![3-methyl-N-[3-(propan-2-yloxy)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4521900.png)
![4-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B4521908.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4521914.png)
